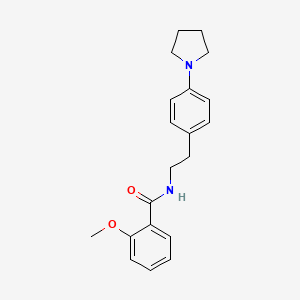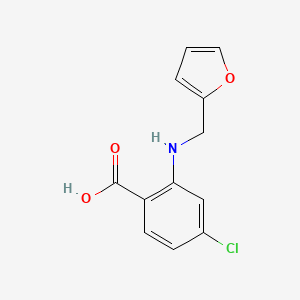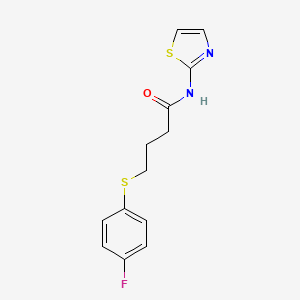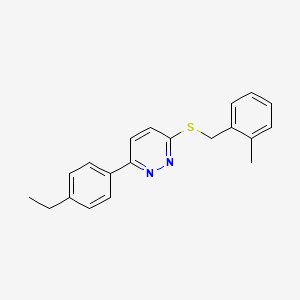
2-(4-Bromophenyl)quinoline-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of new quinoline derivatives .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The acid derivative 1 was heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent to give the corresponding ester (2). This ester was then treated with hydrazine hydrate in boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) .
Molecular Structure Analysis
The structure of the new compound was confirmed by the IR spectra, which revealed the disappearance of the forked peak of the −NH2 group and the appearance of an absorption band at 3431 cm−1, referring to the −NH group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include dehydration, esterification, and hydrazinolysis .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C16H9BrClNO, and its molecular weight is 346.61 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, which has been extensively studied for its synthesis methods and structural characteristics. A study reported the synthesis and crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, highlighting its distorted boat conformation and the existence of π-π interaction, suggesting a potential for interaction with other aromatic systems (Wangchun Xiang, 2009). Similarly, the synthesis of novel quinolinone structures with bromine ligands was studied, indicating their utility as molecular building blocks in various fields, including pharmaceuticals and engineering (L. J. Michelini et al., 2019).
Chemical Reactions and Catalysis
Quinoline derivatives, including this compound, have been utilized in various chemical reactions. A research highlighted the use of a related compound, tris(4-bromophenyl)aminium hexachloroantimonate, in oxidative Povarov-type reactions, showcasing its role in synthesizing chlorinated quinolines, which have significant implications in synthetic chemistry (Yuan Yuan et al., 2020). Another study emphasized the role of quinoline derivatives in the Suzuki–Miyaura reaction, a pivotal method in forming carbon-carbon bonds in pharmaceuticals and materials science (A. Scrivanti et al., 2009).
Spectroscopic Studies and Material Properties
Quinoline derivatives have been a subject of interest in spectroscopic studies due to their unique properties. A study reported the synthesis and spectroscopic analysis of benzimidazo[1,2-a]quinoline derivatives, highlighting their potential as chemosensors for different cations, which is crucial for developing new sensory materials (M. Hranjec et al., 2012). Moreover, the synthesis of organic salts derived from quinoxalines, structurally related to quinolines, was explored for their potential pharmacological applications, further emphasizing the versatility of quinoline compounds in various scientific fields (Md. Serajul Haque Faizi et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the research on “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include the design and synthesis of new derivatives, the investigation of their antimicrobial activity, and the study of their mechanism of action . The structure-activity relationship study conducted has assured the usefulness of the hydrazine moiety as a molecular hybrid for activity either in cyclic or opened form .
Propriétés
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRIHNRLIKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)
![9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)
![N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)


![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)


![1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine](/img/structure/B2635219.png)
